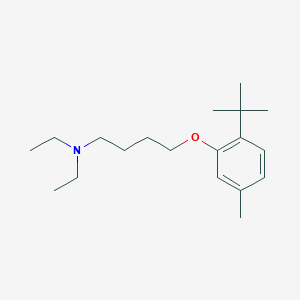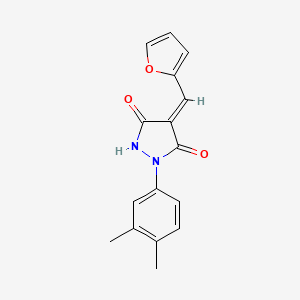![molecular formula C16H18N2O4 B5205023 N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as FMME, is an organic compound that belongs to the class of N-arylalkyl-substituted ethylenediamines. FMME has been extensively studied for its potential application in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of FMME is not fully understood. However, it has been suggested that FMME exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. FMME has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
FMME has been shown to exhibit low toxicity in animal models, suggesting that it may have potential as a therapeutic agent for cancer treatment. FMME has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FMME in lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. FMME has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs. However, one of the limitations of using FMME in lab experiments is its complex synthesis method, which may limit its widespread use.
Orientations Futures
There are several future directions for research on FMME. One area of research could focus on developing more efficient and scalable synthesis methods for FMME. Another area of research could focus on elucidating the mechanism of action of FMME in cancer cells. Additionally, further studies could investigate the potential of FMME as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, FMME is an organic compound that has been extensively studied for its potential application in scientific research, particularly in the field of cancer research. FMME exhibits potent anti-tumor activity against a variety of cancer cell lines and has good pharmacokinetic properties. However, its complex synthesis method may limit its widespread use. Further research is needed to develop more efficient synthesis methods for FMME and to elucidate its mechanism of action in cancer cells.
Méthodes De Synthèse
FMME can be synthesized through a multi-step process starting from commercially available materials. The synthesis of FMME involves the reaction of 2-(4-methoxyphenyl)ethylamine with furfuryl chloride in the presence of a base to form 2-(4-methoxyphenyl)ethyl-2-furylmethylamine. This intermediate is then reacted with ethylenediamine in the presence of a dehydrating agent to form FMME.
Applications De Recherche Scientifique
FMME has been extensively studied for its potential application in scientific research, particularly in the field of cancer research. FMME has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMME has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-13-6-4-12(5-7-13)8-9-17-15(19)16(20)18-11-14-3-2-10-22-14/h2-7,10H,8-9,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTJYKWYGRZZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5204961.png)
![benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5204969.png)
![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)
![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B5204996.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)

![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)